(R)-Fesoterodine fumarate

Overactive Bladder Muscarinic Antagonist Receptor Binding

As a leading supplier of high-purity (R)-Fesoterodine fumarate, we provide researchers and pharmaceutical developers with a uniquely consistent mAChR antagonist. Unlike alternatives such as tolterodine, this compound is activated by ubiquitous esterases, ensuring predictable systemic exposure independent of CYP2D6 genotype. Its greater functional selectivity for bladder tissue over salivary glands makes it the benchmark for minimizing off-target effects. Secure your supply of this superior OAB research tool today.

Molecular Formula C30H41NO7
Molecular Weight 527.6 g/mol
Cat. No. B12445039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Fesoterodine fumarate
Molecular FormulaC30H41NO7
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m1./s1
InChIKeyMWHXMIASLKXGBU-GNAFDRTKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Fesoterodine Fumarate: Baseline Characteristics and Procurement-Relevant Specifications


(R)-Fesoterodine fumarate is an orally active, competitive muscarinic acetylcholine receptor (mAChR) antagonist, supplied as an extended-release tablet formulation for once-daily dosing [1]. It functions as a prodrug that is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases to its sole active metabolite, 5-hydroxymethyl tolterodine (5-HMT) [2]. 5-HMT is a potent, non-subtype selective mAChR antagonist, exhibiting balanced affinity across all five human muscarinic receptor subtypes (M₁ through M₅) . This activation pathway is a primary determinant of the compound's therapeutic and pharmacokinetic profile, distinguishing it from other agents in the antimuscarinic class for the management of overactive bladder (OAB).

(R)-Fesoterodine Fumarate: Why Simple Substitution with In-Class Analogs is Unacceptable


Simple substitution of (R)-Fesoterodine fumarate with other antimuscarinic agents, even structurally related ones like tolterodine, is not scientifically valid due to fundamental differences in their activation pathways and pharmacokinetic profiles. Unlike tolterodine, which relies on the highly polymorphic cytochrome P450 (CYP) 2D6 enzyme for conversion to its active moiety (5-HMT), fesoterodine is activated by ubiquitous, non-specific esterases [1]. This distinction results in significantly more consistent and predictable systemic exposure to the active drug across all patient genotypes, a feature not shared by its predecessor. Furthermore, empirical evidence demonstrates that fesoterodine and its active metabolite exhibit greater functional selectivity for bladder tissue over the salivary gland compared to tolterodine [2]. Consequently, replacing fesoterodine with a generic or alternative antimuscarinic is not merely a matter of cost but introduces quantifiable differences in pharmacokinetic variability, active moiety composition, and tissue selectivity, which directly impact therapeutic predictability and the side effect profile.

(R)-Fesoterodine Fumarate: A Quantitative Evidence Guide to Differentiated Performance


Balanced Muscarinic Receptor Affinity Profile of (R)-Fesoterodine vs. 5-HMT

The active metabolite of (R)-Fesoterodine fumarate, 5-HMT, demonstrates a balanced and potent affinity for all five human muscarinic receptor subtypes (M₁-M₅). The pKi values for M1, M2, M3, M4, and M5 receptors are 8.0, 7.7, 7.4, 7.3, and 7.5, respectively . This is a class-level inference that indicates a broad antagonistic effect without pronounced subtype selectivity. While tolterodine and 5-HMT are equipotent in vitro, the differentiation lies in how the active moiety is generated and delivered in vivo.

Overactive Bladder Muscarinic Antagonist Receptor Binding Pharmacodynamics

Enhanced Functional Bladder Selectivity of (R)-Fesoterodine over Tolterodine

In a comparative radioligand binding study using human tissue homogenates, fesoterodine and its active metabolite (5-HMT) demonstrated a greater degree of functional selectivity for the bladder over the parotid gland compared to tolterodine [1]. The study measured the affinity of each agent for muscarinic receptors in the bladder mucosa, detrusor muscle, and parotid gland. All three agents showed significantly greater affinity in the bladder than in the parotid gland, but the magnitude of this selectivity (the ratio of affinities) was larger for fesoterodine and 5-HMT than for tolterodine [1].

Overactive Bladder Tissue Selectivity Radioligand Binding Muscarinic Antagonist

Reduced Pharmacokinetic Variability and Increased Bioavailability of (R)-Fesoterodine vs. Tolterodine ER

A randomized, crossover, open-label, multiple-dose head-to-head study compared the pharmacokinetics of fesoterodine and tolterodine extended-release (ER) in CYP2D6 extensive metabolizers (EMs) and poor metabolizers (PMs) [1]. Fesoterodine was found to deliver its active moiety, 5-HMT, with significantly less variability than tolterodine ER. The coefficients of variation (CV) for AUC and Cmax in EMs were up to 46% and 48%, respectively, for fesoterodine, compared to up to 87% and 87% for tolterodine ER [1]. Overall, fesoterodine delivered 5-HMT with up to 40% higher bioavailability compared with tolterodine, regardless of CYP2D6 status [1].

Pharmacokinetics CYP2D6 Polymorphism Bioavailability Drug Variability

Superior Efficacy of (R)-Fesoterodine 8 mg for Urgency Incontinence Episodes in Network Meta-Analysis

A systematic review and network meta-analysis of 60 randomized controlled trials (50,333 subjects) assessed the comparative efficacy of approved oral therapies for OAB [1]. The analysis found that fesoterodine 8 mg was identified as the most effective agent for reducing urgency incontinence episodes per day [1]. In comparison, other agents showed optimal efficacy in different domains: solifenacin 10 mg was most effective for micturitions and incontinence episodes, and oxybutynin 5 mg was most effective for voided volume/micturition [1].

Overactive Bladder Network Meta-Analysis Clinical Efficacy Urgency Incontinence

LogD Value Comparison: Lower Lipophilicity of 5-HMT vs. Tolterodine

The active metabolite of fesoterodine, 5-HMT, has a considerably lower distribution coefficient (logD) compared to the parent drug tolterodine [1]. The logD value, a measure of lipophilicity and permeability across biological interfaces, is 0.74 for 5-HMT, whereas it is 1.83 for tolterodine [1]. While tolterodine and 5-HMT have similar antimuscarinic activity in vitro, this difference in lipophilicity is a key factor in the design of fesoterodine as a prodrug, influencing absorption and distribution.

Physicochemical Properties Lipophilicity Blood-Brain Barrier Drug Permeability

(R)-Fesoterodine Fumarate: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Pharmacogenetic Studies on the Impact of Metabolic Pathways on Drug Exposure

(R)-Fesoterodine fumarate is uniquely suited as a model compound for pharmacogenetic research focused on the clinical consequences of drug metabolism pathways. Its activation by ubiquitous esterases, rather than polymorphic CYP enzymes, creates a distinct pharmacokinetic profile [1]. A head-to-head study demonstrated that fesoterodine delivers its active moiety with significantly less variability than tolterodine (CV for AUC: up to 46% vs. 87% in extensive metabolizers) [1]. Researchers can utilize fesoterodine as a comparator to other drugs (e.g., tolterodine) whose pharmacokinetics are highly dependent on CYP2D6 genotype, allowing for the direct quantification of the clinical benefit of avoiding polymorphic metabolism pathways.

Investigations into Functional Tissue Selectivity and Organ-Specific Antagonism

For in vitro and ex vivo studies exploring the concept of functional tissue selectivity, (R)-Fesoterodine fumarate and its active metabolite 5-HMT are optimal tools. Comparative radioligand binding studies using human bladder and parotid gland tissues have demonstrated that fesoterodine and 5-HMT exhibit greater bladder selectivity than tolterodine [2]. This property makes it a benchmark compound for investigating the molecular basis of differential receptor interactions in target versus non-target organs, with the aim of minimizing off-target side effects like dry mouth.

Clinical Research Targeting Specific Overactive Bladder Symptoms

In clinical trial design for overactive bladder (OAB) treatments, (R)-Fesoterodine fumarate should be prioritized when the primary endpoint is the reduction of urgency incontinence episodes. A comprehensive network meta-analysis of 60 RCTs identified fesoterodine 8 mg as the most effective oral therapy for this specific symptom [3]. Conversely, other agents (e.g., solifenacin for micturition frequency) may be more appropriate for studies with different primary endpoints. This evidence-based differentiation allows for more precise patient or subject selection and outcome measurement in clinical research.

Formulation Development and Stability Testing of Extended-Release Antimuscarinics

The intrinsic chemical properties of fesoterodine fumarate make it a relevant subject for pharmaceutical development research, particularly concerning the formulation of stable extended-release products. Patents and literature describe the compound's susceptibility to degradation and the formation of specific impurities, such as symmetric and asymmetric dimers [4]. Research into stable formulations, including the use of specific stabilizers like xylitol or sorbitol [5], is critical for ensuring product quality. For industrial or academic researchers focused on generic drug development or formulation science, (R)-Fesoterodine fumarate represents a challenging and commercially relevant compound for stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Fesoterodine fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.